Product packaging for 7-Methoxyquinazolin-4-amine(Cat. No.:CAS No. 21560-97-4)

7-Methoxyquinazolin-4-amine

Cat. No.: B1287698
CAS No.: 21560-97-4
M. Wt: 175.19 g/mol
InChI Key: OPTQENVXDQCIOV-UHFFFAOYSA-N
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Description

7-Methoxyquinazolin-4-amine (CAS 21560-97-4) is a high-value quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical scaffold and key synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology . The quinazoline core is a "privileged structure" known for its ability to interact with diverse biological targets, leading to a broad spectrum of pharmacological activities . In anticancer research, this compound is a critical precursor in the synthesis of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) . These small molecule inhibitors, which include drugs like gefitinib and erlotinib, are designed to target EGFR-driven malignancies such as non-small cell lung cancer and gastric cancer . The methoxy substitution at the 7-position of the quinazoline ring is a common structural feature that influences the molecule's binding affinity and pharmacokinetic properties . Furthermore, this compound and its derivatives are being investigated as potential positron emission tomography (PET) imaging agents for tumor detection . Beyond oncology, the quinazoline scaffold shows promising applications in infectious disease research. Recent structure-activity relationship studies explore 2-(amino)quinazolin-4(3H)-one derivatives, which share a closely related core structure, as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential of this chemical class in addressing the critical need for new antibacterial agents. The synthetic route to this compound typically begins with a suitably substituted benzoic acid derivative, such as 2-amino-4-methoxybenzoic acid, followed by cyclization to form the quinazolin-4(3H)-one intermediate, chlorination at the 4-position, and finally nucleophilic displacement with ammonia to install the 4-amine group . Please note : This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B1287698 7-Methoxyquinazolin-4-amine CAS No. 21560-97-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQENVXDQCIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604328
Record name 7-Methoxyquinazolin-4-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21560-97-4
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyquinazolin-4-amine
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 7-Methoxyquinazolin-4-amine

Conventional synthetic routes to this compound are typically multi-step processes that rely on classical heterocyclic chemistry principles. These pathways involve the sequential formation of the pyrimidine ring onto a pre-functionalized benzene (B151609) ring.

The construction of the quinazoline (B50416) core is a foundational step in the synthesis of its derivatives. Traditional methods, which are still widely used, often begin with readily available anthranilic acid derivatives. nih.govresearchgate.net One of the most fundamental approaches involves the cyclization of N-acylanthranilic acids or their corresponding amides. For instance, reacting anthranilic acid with formamide at high temperatures is a long-established method to produce the quinazolin-4(3H)-one skeleton. researchgate.net Another common strategy involves the reaction of 2-aminobenzonitriles with orthoesters or other one-carbon sources. These methods, while effective, can sometimes require harsh reaction conditions such as high temperatures. nih.gov

The methoxy (B1213986) group at the 7-position is typically introduced by using a starting material that already contains this functionality. A common precursor is 2-amino-4-methoxybenzoic acid. This compound can be cyclized to form the corresponding 7-methoxyquinazolin-4(3H)-one intermediate. arkat-usa.org

An alternative strategy involves the methoxylation of a pre-formed quinazoline ring. For example, 7-fluoro-6-nitroquinazolin-4-ol can be converted to 7-methoxy-6-nitroquinazolin-4-ol by reaction with potassium hydroxide in methanol (B129727) at elevated temperatures. webofproceedings.org This demonstrates a nucleophilic aromatic substitution pathway to introduce the methoxy group.

The introduction of the amine group at the C4 position is a crucial step to furnish the final product. This is most commonly achieved through a two-step process from the quinazolin-4(3H)-one intermediate. First, the hydroxyl group at the 4-position is converted into a better leaving group, typically a chloro group. This is accomplished by treating the 7-methoxyquinazolin-4(3H)-one with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF), to yield 4-chloro-7-methoxyquinazoline. arkat-usa.orgnih.govresearchgate.net

Subsequently, the 4-chloro intermediate undergoes a nucleophilic aromatic substitution reaction with an amine source. researchgate.netresearchgate.net For the synthesis of the parent this compound, this involves reaction with ammonia, often in a solution of methanol or isopropanol, to displace the chloride and form the desired 4-amino product. researchgate.netnih.gov

The combination of the aforementioned steps constitutes a complete multi-step synthesis of this compound. A representative pathway starts from a substituted anthranilamide, proceeds through cyclization to form the quinazolinone, followed by chlorination and finally amination.

For example, a synthesis can begin with 2-amino-4-methoxybenzamide, which is cyclized with formic acid to yield 7-methoxyquinazolin-4(3H)-one. nih.gov This intermediate is then chlorinated with thionyl chloride. The resulting 4-chloro-7-methoxyquinazoline is subsequently treated with an ammonia source to provide this compound. This linear approach allows for the controlled and sequential installation of the required functional groups.

A detailed synthetic route starting from 2-amino-4-methoxybenzoic acid is outlined below:

Table 1: Representative Multi-Step Synthesis of this compound
Step Starting Material Reagents and Conditions Intermediate/Product
1 2-Amino-4-methoxybenzoic acid Formamide, Acetic Acid, Reflux 7-Methoxyquinazolin-4(3H)-one
2 7-Methoxyquinazolin-4(3H)-one Thionyl chloride (SOCl₂), DMF (cat.), Reflux 4-Chloro-7-methoxyquinazoline

Advanced Synthetic Approaches and Innovations

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and atom-economical methods for quinazoline synthesis. These advanced approaches often seek to minimize the use of harsh reagents and transition metals.

The development of transition-metal-free synthetic routes is a key area of contemporary chemical research, driven by the goals of green chemistry. scilit.commdpi.com These methods provide an alternative to traditional metal-catalyzed reactions, avoiding potential metal contamination in the final products. rsc.org

One such approach involves the use of molecular iodine as a catalyst. For instance, a reaction between 2-aminobenzophenones and benzylamines catalyzed by molecular iodine under an oxygen atmosphere can afford 2-arylquinazolines in good yields. mdpi.comorganic-chemistry.org This method proceeds via a benzylic sp³ C-H bond amination. organic-chemistry.org While this specific example leads to a 2-substituted quinazoline, the underlying principles of metal-free C-H functionalization are being actively explored for the synthesis of various quinazoline scaffolds. Other protocols utilize inexpensive and environmentally benign catalysts or reagents to promote the cyclization and aromatization steps required for quinazoline formation. scilit.com

Table 2: Comparison of Synthetic Approaches

Feature Conventional Methods Advanced (Metal-Free) Methods
Catalyst Often requires acid/base catalysis; chlorination step uses harsh reagents (e.g., SOCl₂) Employs catalysts like molecular iodine or proceeds catalyst-free under specific conditions. mdpi.comorganic-chemistry.org
Reagents Starts from functionalized anthranilic acids, formamide, POCl₃. researchgate.netresearchgate.net Can utilize a broader range of starting materials like 2-aminobenzophenones and various amines. mdpi.com
Conditions Frequently involves high temperatures and multiple distinct steps (cyclization, chlorination, amination). nih.govarkat-usa.org Often aims for milder reaction conditions and one-pot procedures. mdpi.com
Sustainability Generates stoichiometric byproducts (e.g., from chlorination). Aims for higher atom economy and greener reaction media. scilit.comorganic-chemistry.org

Electrochemical Synthesis Methods for Quinazolin-4(3H)-ones

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. While specific electrochemical synthesis of this compound is not extensively documented, methods for the synthesis of the closely related quinazolin-4(3H)-one core are instructive. A sustainable cathodic synthesis provides access to 1-hydroxy- and 1-oxy-quinazolin-4-ones from accessible nitro starting materials. nih.govrsc.org This method is characterized by mild reaction conditions, the use of inexpensive and reusable carbon-based electrode materials, and an undivided electrochemical setup under constant current. nih.govrsc.org Sulfuric acid serves as both a supporting electrolyte and a catalyst for the cyclization. nih.gov This approach has been shown to be applicable to a broad range of substituted derivatives, achieving high yields. nih.govrsc.org Mechanistic studies have indicated that the selective reduction of a nitro precursor to a hydroxylamine is a key step in this transformation. nih.gov The scalability of this method has been demonstrated, highlighting its potential for preparative applications. nih.govrsc.org

Solid-Phase Synthesis Techniques for Quinazoline Derivatives

Solid-phase synthesis has become a powerful tool for the rapid generation of libraries of compounds for drug discovery. For quinazoline derivatives, this technique allows for the efficient exploration of a wide range of substituents. A notable example is the preparation of 2,4-diaminoquinazoline libraries. nih.gov This method starts with polymer-bound amines which react with a disubstituted quinazoline, such as 6,7-dimethoxy-2,4-dichloroquinazoline. nih.gov The first chlorine is displaced by the resin-bound amine, and the second chlorine is then displaced by a variety of other amines in solution. nih.gov The final products are then cleaved from the solid support, typically using trifluoroacetic acid (TFA). nih.gov This strategy can be further diversified; for instance, if a diamine is used in the second displacement step, the remaining free amine can be acylated to introduce additional diversity. nih.gov This approach highlights the modularity and efficiency of solid-phase synthesis for creating large and diverse quinazoline-based libraries. nih.govmdpi.com

Microwave-Assisted Synthesis in Quinazoline Chemistry

Microwave-assisted synthesis has been widely adopted in organic chemistry for its ability to significantly reduce reaction times and often improve yields. nih.gov A general and efficient microwave-assisted method has been developed for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines. nih.gov This protocol involves the reaction of 4-chloroquinazoline with various aryl heterocyclic amines in 2-propanol under microwave irradiation. nih.gov Compared to classical heating methods, which can require long reflux times, the microwave-assisted approach is significantly faster and often results in higher yields of the desired products. nih.gov This method is particularly advantageous for its simplicity, mild conditions, and environmentally friendly nature. nih.gov

Starting MaterialReagentSolventMethodProductAdvantage
4-chloroquinazolineAryl heterocyclic amine2-PropanolMicrowave irradiationN-arylheterocyclic substituted-4-aminoquinazolineShort reaction time, high yield, mild conditions
4-chloroquinazolineAniline (B41778)2-PropanolClassical refluxN-phenyl-quinazolin-4-amine-

Derivatization Strategies of this compound

The this compound scaffold serves as a versatile template for the development of new chemical entities. Derivatization is typically focused on modifications at the 4-amino position and substitutions on the quinazoline ring system, as well as the creation of hybrid molecules.

The 4-amino group of this compound is a key site for modification to explore structure-activity relationships. A common strategy involves the nucleophilic substitution of a 4-chloroquinazoline precursor with a variety of amines. For instance, a series of 4-aminoquinazoline derivatives have been prepared by reacting 6,7,8-trimethoxy-4-chloroquinazoline with different aryl amines. nih.gov This approach allows for the introduction of a wide range of substituents at the 4-position, enabling the fine-tuning of the molecule's properties. In a more targeted approach, novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been designed and synthesized. nih.gov This involves the reaction of a substituted 4-anilino-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine with various amines to introduce diversity at the 7-position, while already having a substituted aniline at the 4-position. nih.gov

In addition to modifying the 4-amino group, substitutions on the quinazoline ring itself are crucial for developing new analogs. The synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives provides a clear example of this strategy. nih.gov Starting from 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide, the quinazolinone ring is first formed, and then the 4-position is chlorinated before being substituted with an aniline derivative. nih.gov The 7-position, bearing a chloropropoxy group, is then further modified by reaction with various amines. nih.gov This multi-step synthesis allows for the introduction of diverse functionalities at both the 4- and 7-positions of the quinazoline scaffold. Another example involves the synthesis of 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, which starts from 7-fluoro-6-nitroquinazolin-4(3H)-one. mdpi.com A nucleophilic aromatic substitution reaction is used to introduce the (4-methoxybenzyl)thio group at the 7-position, followed by reduction of the nitro group at the 6-position. mdpi.com

Hybrid molecule design is a powerful strategy in drug discovery, where two or more pharmacophores are combined to create a single molecule with potentially enhanced or synergistic activities. The this compound scaffold is an attractive component for such designs. For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have been synthesized, where the 4-aminoquinoline core, structurally related to 4-aminoquinazoline, is linked to a benzimidazole moiety. mdpi.com This approach aims to combine the biological activities of both heterocyclic systems. The design of these hybrids often involves varying the linker between the two pharmacophores and the substituents on the benzimidazole ring to optimize their biological profile. mdpi.com This strategy underscores the utility of the 4-amino-heterocycle motif in creating complex and potentially more effective therapeutic agents.

Mechanistic Studies of this compound Synthesis

The synthesis of this compound involves the formation of a quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. While specific mechanistic studies exclusively focused on this compound are not extensively documented in the literature, the reaction pathways can be inferred from well-established mechanisms for the synthesis of quinazolines and related 4-aminoquinazoline derivatives. The plausible mechanisms generally revolve around cyclocondensation reactions, which are influenced by the nature of the starting materials and the reaction conditions employed.

One of the most common and historically significant methods for quinazoline synthesis is the Niementowski quinazoline synthesis . This reaction typically involves the condensation of an anthranilic acid derivative with an amide. In the context of this compound, a plausible synthetic route would involve the reaction of 2-amino-4-methoxybenzoic acid with formamide. The mechanism of the Niementowski reaction is thought to proceed through a series of steps involving the formation of a Schiff base, followed by an intramolecular condensation to form an imine intermediate. Subsequent loss of a water molecule leads to the cyclization and formation of the quinazoline ring.

Another relevant mechanistic pathway, particularly for the introduction of the 4-amino group, is nucleophilic aromatic substitution (SNAr) . This is a common strategy for the synthesis of 4-aminoquinazolines, often starting from a 4-chloroquinazoline precursor. The mechanism for the SNAr reaction is generally accepted as a two-step addition-elimination process. In this pathway, a nucleophile (in this case, an amine) attacks the electron-deficient carbon at the 4-position of the quinazoline ring, leading to the formation of a Meisenheimer intermediate. This intermediate is a resonance-stabilized σ-adduct. In the subsequent step, the leaving group (typically a halide) is eliminated, restoring the aromaticity of the quinazoline ring and yielding the 4-aminoquinazoline product. Theoretical and experimental studies have consistently shown that the substitution at the 4-position of the quinazoline ring is highly favored. mdpi.com

A proposed mechanistic pathway for the synthesis of this compound, drawing from the principles of the Niementowski synthesis, is detailed below. This pathway involves the reaction of 2-amino-4-methoxybenzoic acid with a source of the C2-N3 fragment of the quinazoline ring, such as formamide or a related reagent.

Proposed Mechanistic Steps for the Synthesis of this compound:

StepDescriptionKey Intermediates
1. Acylation of the Anthranilic Acid The amino group of 2-amino-4-methoxybenzoic acid acts as a nucleophile and attacks the carbonyl carbon of formamide (or a related acylating agent). This results in the formation of an N-acyl-2-amino-4-methoxybenzoic acid intermediate.N-(formyl)-2-amino-4-methoxybenzoic acid
2. Intramolecular Cyclization The newly formed amide nitrogen then acts as a nucleophile, attacking the carboxylic acid carbon of the same molecule. This intramolecular cyclization step leads to the formation of a heterocyclic ring intermediate.Dihydroquinazolinone intermediate
3. Dehydration The dihydroquinazolinone intermediate undergoes dehydration (loss of a water molecule) to form a more stable, aromatic quinazolinone ring system.7-methoxyquinazolin-4(3H)-one
4. Conversion to 4-Chloroquinazoline The resulting 7-methoxyquinazolin-4(3H)-one can then be treated with a chlorinating agent (e.g., phosphorus oxychloride, POCl₃) to convert the hydroxyl group at the 4-position into a good leaving group (chloride).4-chloro-7-methoxyquinazoline
5. Nucleophilic Aromatic Substitution Finally, the 4-chloro-7-methoxyquinazoline undergoes a nucleophilic aromatic substitution reaction with an amine source (e.g., ammonia or an appropriate amine precursor) to introduce the amino group at the 4-position, yielding this compound.Meisenheimer-like intermediate

The regioselectivity of these reactions is governed by the electronic properties of the substituted benzene ring. The methoxy group at the 7-position is an electron-donating group, which can influence the reactivity of the aromatic ring and the stability of the intermediates formed during the reaction.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity

The biological profile of 7-methoxyquinazolin-4-amine derivatives can be finely tuned by introducing various substituents onto the quinazoline (B50416) core and the 4-amino position. These modifications primarily influence the molecule's interaction with target proteins, such as the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR).

The 4-amino group is a critical attachment point for various aromatic and heteroaromatic rings, often an anilino group, which projects into a hydrophobic pocket of the target kinase. The nature and substitution pattern of this ring are pivotal for inhibitory activity.

Studies on 4-anilinoquinazoline (B1210976) derivatives have shown that small, lipophilic groups on the anilino moiety generally enhance potency. nih.gov For instance, substitution at the meta-position of the aniline (B41778) ring with groups like chloro, bromo, or methyl has been found to increase inhibitory activity against EGFR. nih.gov The 3-chloro-4-fluoro-aniline substitution, in particular, is a common feature in potent EGFR inhibitors. mdpi.com

The introduction of more complex functionalities, such as phenyl urea (B33335) residues, has been explored to target multiple kinases, like EGFR and VEGFR2. In these cases, small hydrophobic substituents (-Cl, -CH₃) on the terminal benzene (B151609) ring, especially at the para and meta positions, led to compounds with superior dual inhibitory activity. nih.gov Conversely, ortho-substitution on the anilino ring often results in less potent compounds, likely due to steric hindrance that disrupts optimal binding. nih.gov

The 7-methoxy group is a key feature of this scaffold, often involved in crucial interactions within the target's binding site. SAR studies emphasize that modifying or extending this alkoxy group, or introducing other chains at this position, significantly impacts activity.

Substitution at the 7-position with an aminoalkoxy group is a widely recognized strategy to increase activity. mdpi.com For example, introducing longer chain linkers between the quinazoline core and a terminal functional group, such as a 3-nitro-1,2,4-triazole (B13798) moiety at the C-7 position, was found to be favorable for dual EGFR/VEGFR2 inhibition. nih.gov

In a series of 8-methoxyquinazoline (B3282709) derivatives, various aminoalkyl ether groups were introduced at the C-7 position. These chains, terminating in cyclic amines like morpholine (B109124) or N-methylpiperazine, were crucial for activity. The length and nature of this side chain modulate the compound's solubility, cell permeability, and ability to form additional interactions with the target protein. nih.gov The data below illustrates how modifications to the side chain at the 7-position of an 8-methoxyquinazoline core affect cytotoxic activity against HCT116 cancer cells.

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into the design of this compound derivatives to modulate their electronic properties, lipophilicity, and metabolic stability. Halogenation can occur on the quinazoline ring itself or, more commonly, on the 4-anilino substituent.

The 3-chloro-4-fluoro-anilino moiety at the C-4 position is a hallmark of many highly potent EGFR inhibitors, demonstrating the positive contribution of this specific halogenation pattern to binding affinity. mdpi.com In a series of 6,7-disubstituted-4-anilinoquinazolines, a compound featuring a 3-chloro-4-fluoro anilino group at C-4 and a 7-(2-chloroethoxy) side chain exhibited potent anticancer activity against the A431 cell line with an IC₅₀ value of 1.78 µM.

Positional Isomerism and its Implications for Activity

The position of the methoxy (B1213986) group on the quinazoline ring is critical for biological activity. Comparative studies have demonstrated that the 7-methoxy isomer is often superior to other positional isomers, such as those with the methoxy group at the 6- or 8-position, or those lacking it entirely.

A key study highlighted that the methoxy group at the C-7 position is mandatory for activity against wild-type EGFR. nih.gov A macrocyclic quinazoline derivative lacking the C-7 methoxy group was found to be inactive, in stark contrast to its potent C-7 methoxy-containing counterpart. This suggests the 7-methoxy group forms a crucial interaction, possibly a hydrogen bond, within the EGFR active site that is essential for anchoring the inhibitor. nih.gov

General SAR principles for kinase inhibitors indicate that electron-donating groups, such as methoxy, at the 6- and/or 7-positions enhance the binding activity of the quinazoline's N1 and N3 atoms with the hinge region of the kinase. mdpi.com While both positions can contribute positively, the specific geometry and hydrogen-bonding pattern of the target protein often make one position optimal. For EGFR, the 7-position appears to be favored for this key interaction.

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of this compound derivatives, particularly the relative orientation of the quinazoline core and the 4-anilino substituent, is a key determinant of their biological activity. This conformation is dictated by the torsion angle around the C4-N bond.

X-ray crystallography studies of related 4-anilinoquinazoline inhibitors bound to different kinases have provided significant insights. nih.gov When a 4-(3-hydroxyanilino)-6,7-dimethoxyquinazoline was co-crystallized with cyclin-dependent kinase 2 (CDK2), the anilino group was found to be essentially coplanar with the quinazoline ring system. nih.gov However, when a different derivative was bound to p38 kinase, the anilino group was angled out of the plane of the quinazoline core. nih.gov This demonstrates that the optimal conformation can be target-dependent, with the inhibitor adopting the lowest energy conformation that maximizes favorable interactions within a specific ATP-binding pocket.

A crystallographic study of 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol revealed a significant twist between the two ring systems, with a dihedral angle of 81.18°. nih.gov This non-planar conformation can be crucial for avoiding steric clashes and positioning substituents for optimal interactions with the target protein. The ability of the molecule to adopt a specific low-energy conformation that complements the topology of the kinase active site is fundamental to its inhibitory potency.

SAR Studies Guided by Computational Chemistry

Computational methods, including 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling and molecular docking, are indispensable tools for elucidating the SAR of this compound derivatives and guiding the rational design of new inhibitors. nih.gov

Molecular docking studies are used to predict the binding mode of these inhibitors within the active site of their target kinase. For EGFR inhibitors, docking consistently shows that the quinazoline core acts as a scaffold, placing key functional groups in specific sub-pockets of the ATP-binding site. A critical interaction is the hydrogen bond formed between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region. japsonline.com The 4-anilino group typically occupies a hydrophobic pocket, while the substituent at the 7-position can form additional interactions in the solvent-exposed region. japsonline.com

3D-QSAR studies, using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide detailed 3D contour maps that visualize the relationship between molecular properties and biological activity. nih.govnih.gov These models can highlight regions where steric bulk is favored or disfavored, and where electrostatic (positive or negative) or hydrophobic properties are correlated with increased potency. For 4-anilinoquinazoline derivatives, these models have confirmed that steric and electrostatic fields are the primary descriptors influencing EGFR kinase inhibition. nih.gov Such models serve as a predictive tool to estimate the activity of novel, un-synthesized compounds, thereby prioritizing synthetic efforts.

Biological Activities and Molecular Mechanisms

Anticancer Activity

Derivatives of 7-methoxyquinazolin-4-amine have demonstrated significant potential as anticancer agents. The quinazoline (B50416) core, particularly the 4-aminoquinazoline scaffold, is a well-established pharmacophore in the development of kinase inhibitors. nih.gov Several approved anticancer drugs are based on this structure, highlighting its importance in medicinal chemistry. nih.govsemanticscholar.org The anticancer effects of these compounds stem from their ability to interfere with key signaling pathways that are often dysregulated in cancer, leading to the inhibition of cell proliferation, migration, and survival, and the induction of apoptosis. researchgate.netnih.gov For instance, certain novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have shown cytotoxic potencies comparable to imatinib (B729) mesylate in cancer cells with activated β-catenin/TCF4 signaling. nih.govresearchgate.net

A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of tyrosine kinases. webofproceedings.org These enzymes are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. nih.gov Dysregulation of tyrosine kinase activity is a common feature of many cancers, making them important therapeutic targets. webofproceedings.org The 4-anilinoquinazoline (B1210976) framework is a key structural feature for potent and selective inhibition of several receptor tyrosine kinases. stemcell.com

The this compound core is a foundational element in the design of numerous potent Epidermal Growth Factor Receptor (EGFR) inhibitors. webofproceedings.orgnih.gov EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers signaling cascades promoting cell proliferation and survival. webofproceedings.orgmedchemexpress.com Mutations that lead to the constitutive activation of EGFR are drivers in several cancers, notably non-small-cell lung cancer (NSCLC). nih.gov

First-generation EGFR inhibitors like gefitinib (B1684475) and erlotinib, which are quinazoline-based, have been used for the treatment of NSCLC. nih.govnih.gov Research has focused on creating derivatives that can overcome resistance mechanisms. For example, a compound identified as CUDC-101, which incorporates the 7-methoxyquinazoline (B158907) structure, displays potent inhibitory activity against EGFR with an IC50 value of 2.4 nM. acs.org Another series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives has been developed as dual EGFR/c-Met inhibitors; within this series, compound TS-41 showed significant inhibitory activity against the EGFRL858R mutant with an IC50 of 68.1 nM. nih.gov Furthermore, molecular hybridization strategies have led to the synthesis of 6-arylureido-4-anilinoquinazoline derivatives, with compound 7i showing potent EGFR inhibition at 17.32 nM, which is comparable to gefitinib and erlotinib. frontiersin.org These compounds typically act by competing with ATP for the binding site in the kinase domain of the receptor. frontiersin.org

Inhibitory Activity of this compound Derivatives against EGFR
CompoundTargetIC50 (nM)Reference
CUDC-101EGFR2.4 acs.org
TS-41EGFRL858R68.1 nih.gov
Compound 7iEGFR17.32 frontiersin.org

The c-Met, or hepatocyte growth factor receptor (HGFR), is another receptor tyrosine kinase implicated in tumorigenesis and metastasis. semanticscholar.org Aberrant c-Met signaling can contribute to resistance to EGFR inhibitors in NSCLC. nih.gov Consequently, dual inhibitors targeting both EGFR and c-Met are of significant interest. A series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed for this purpose. The compound TS-41 from this series demonstrated exceptionally potent inhibition of c-Met kinase with an IC50 value of 0.26 nM. nih.gov Western blot analysis confirmed that TS-41 significantly downregulated the phosphorylation of both c-Met and EGFR. nih.gov In another study, a series of 6,7-dimethoxy-4-anilinoquinolines were identified as potent c-Met inhibitors, with compound 12n showing an IC50 of 0.030 µM. semanticscholar.orgnih.gov

Inhibitory Activity of Quinazoline Derivatives against c-Met Kinase
CompoundTargetIC50 (nM)Reference
TS-41c-Met0.26 nih.gov
Compound 12nc-Met30 semanticscholar.orgnih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and the Vascular Endothelial Growth Factor (VEGF) pathway is a key regulator of this process. researchgate.netmdpi.com VEGFRs, particularly VEGFR-2 (also known as KDR), are primary targets for anti-angiogenic therapies. stemcell.comnih.gov Novel series of 4-anilinoquinazolines possessing basic side chains at the C-7 position have been shown to be potent, nanomolar inhibitors of KDR. stemcell.com Additionally, a series of 6,7-dimethoxy-quinazolin-4-yl-amino-thiophene-2-carboxamides were synthesized and evaluated as antagonists of VEGFR-1 and VEGFR-2, with some analogues exhibiting low micromolar to nanomolar potency. researchgate.net Compound 7b from this series was a potent inhibitor of VEGFR-2 with an IC50 of 87 nM. researchgate.net Another study on 4-alkoxyquinazoline-based derivatives identified compound 3h as a highly potent VEGFR-2 inhibitor with an IC50 of 2.89 nM. nih.gov

Inhibitory Activity of Quinazoline Derivatives against VEGFR
CompoundTargetIC50 (nM)Reference
Compound 7bVEGFR-287 researchgate.net
Compound 3hVEGFR-22.89 nih.gov

The versatility of the this compound scaffold allows for its derivatives to target a range of other kinases involved in cancer. The multi-acting compound CUDC-101, in addition to inhibiting EGFR, is also a potent inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2), another member of the EGFR family, with an IC50 of 15.7 nM. webofproceedings.orgacs.org Furthermore, derivatives of the broader quinazoline class have been investigated as inhibitors of kinases such as FMS-like tyrosine kinase 3 (FLT3) and Platelet-Derived Growth Factor Receptor (PDGFR), which are involved in hematological malignancies. nih.gov Some 4-anilinoquinazoline derivatives also show inhibitory activity against the FGF receptor 1, albeit with lower potency compared to their primary targets. stemcell.com Certain 4,7-disubstituted 8-methoxyquinazoline derivatives were designed to target the β-catenin/TCF4 signaling pathway, representing a different approach to anticancer therapy that moves beyond kinase inhibition. researchgate.net

Histone Deacetylase (HDAC) and Histone Methyltransferase (G9a) Inhibition

Epigenetic modifications play a crucial role in cancer development, and enzymes that regulate these processes are attractive therapeutic targets. Histone deacetylases (HDACs) and histone methyltransferases are key epigenetic regulators. nih.govnih.gov

The compound CUDC-101 is a prime example of a multi-acting agent that combines inhibition of receptor tyrosine kinases with epigenetic modulation. It potently inhibits HDACs with an IC50 of 4.4 nM. acs.org This dual-action mechanism, simultaneously targeting HDAC, EGFR, and HER2, is believed to offer greater therapeutic benefits by interfering with multiple oncogenic pathways. acs.org

Furthermore, the quinazoline scaffold has been utilized to develop potent inhibitors of the histone methyltransferase G9a. nih.govnih.gov G9a, which is overexpressed in various cancers, catalyzes the methylation of histone H3 on lysine (B10760008) 9 (H3K9) and also non-histone proteins like the tumor suppressor p53. nih.gov A series of 2,4-diamino-7-aminoalkoxy-quinazolines were explored, leading to the discovery of UNC0224 (compound 10) and UNC0321 (compound 29) as highly potent G9a inhibitors. UNC0321, in particular, demonstrated picomolar potency with a Morrison Ki of 63 pM. nih.gov These findings highlight the adaptability of the 7-alkoxy-quinazoline core in targeting epigenetic enzymes.

Inhibitory Activity of Quinazoline Derivatives against Epigenetic Targets
CompoundTargetPotency (IC50 / Ki)Reference
CUDC-101HDAC4.4 nM (IC50) acs.org
UNC0321G9a63 pM (Ki) nih.gov

β-catenin/TCF4 Signaling Pathway Modulation

The Wnt/β-catenin signaling pathway is crucial in cell development and homeostasis, and its aberrant activation is a hallmark of many cancers. nih.govmdpi.com A key event in this pathway is the interaction between β-catenin and T-cell factor 4 (TCF4), a transcription factor that activates Wnt target genes. nih.govnih.gov Disrupting this protein-protein interaction is a key strategy in developing cancer therapeutics.

While direct studies on this compound are limited, research on closely related derivatives highlights the potential of this scaffold in modulating the β-catenin/TCF4 pathway. A study focused on novel 4,7-disubstituted 8-methoxyquinazoline derivatives identified compounds capable of inhibiting this signaling cascade. nih.gov One of the most potent compounds from this series, designated (18B), was shown to downregulate the β-catenin/TCF4 signaling pathway in HCT116 colon cancer cells. nih.gov Mechanistic studies confirmed that this compound reduced the protein expression of both β-catenin and TCF4 and decreased the mRNA levels of downstream Wnt target genes such as c-MYC and Cyclin D1. nih.gov These findings suggest that the substituted quinazoline core, which includes methoxy (B1213986) groups on the benzene (B151609) ring, can serve as a viable scaffold for developing inhibitors of the β-catenin/TCF4 interaction. nih.gov

Apoptosis Induction and Cell Cycle Arrest

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are two primary mechanisms through which anticancer agents exert their effects. nih.govmdpi.com Derivatives of this compound have demonstrated capabilities in both areas.

A study on a series of 4-anilinoquinazoline analogues identified a 6,7-dimethoxy derivative, named DW-8, as having significant cytotoxic effects in colorectal cancer (CRC) cells. nih.gov Further investigation into its mechanism revealed that DW-8 induced cell cycle arrest at the G2 phase in SW620 CRC cells. nih.gov The compound was also found to trigger cell death by activating the intrinsic apoptotic pathway, which was evidenced by the activation of initiator caspase-9 and executioner caspases-3 and 7, leading to nuclear fragmentation. nih.gov Similarly, other studies on various quinazolinone derivatives have confirmed their ability to impair cell proliferation by causing cell cycle arrest at the G2/M phase and to induce a significant increase in early apoptosis in cancer cell lines such as HepG-2 and MCF-7. bue.edu.eg

Anti-proliferative Effects in Specific Cancer Cell Lines

The anti-proliferative activity of 7-methoxyquinazoline derivatives has been evaluated against a wide range of human cancer cell lines. One of the most promising compounds containing this core structure is 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which demonstrated exceptionally potent, low nanomolar anti-proliferative activity in cellular assays. nih.gov

Studies on the 6,7-dimethoxyquinazoline (B1622564) derivative, DW-8, established its efficacy against multiple colorectal cancer cell lines with potent IC₅₀ values. nih.gov Furthermore, a series of 4,7-disubstituted 8-methoxyquinazoline derivatives showed cytotoxic potencies against HCT116 (colon) and HepG2 (liver) cancer cells, with IC₅₀ values comparable to the established drug imatinib mesylate. nih.gov The anti-proliferative effects of these and other related quinazoline derivatives are summarized in the table below.

Compound DerivativeCancer Cell LineActivity (IC₅₀)Reference
DW-8 (6,7-dimethoxy derivative)HCT116 (Colon)8.50 ± 2.53 µM nih.gov
DW-8 (6,7-dimethoxy derivative)HT29 (Colon)5.80 ± 0.92 µM nih.gov
DW-8 (6,7-dimethoxy derivative)SW620 (Colon)6.15 ± 0.37 µM nih.gov
Compound (18B) (4,7-disubstituted 8-methoxy derivative)HCT116 (Colon)5.64 ± 0.68 µM nih.gov
Compound (18B) (4,7-disubstituted 8-methoxy derivative)HepG2 (Liver)IC₅₀ values ranged up to 23.18 ± 0.45 μM nih.gov
Compound (18B) (4,7-disubstituted 8-methoxy derivative)Primary Gallbladder Cancer Cells8.50 ± 1.44 μM nih.gov
Quinazolinone derivativesHepG-2 (Liver)2.46 - 36.85 µM bue.edu.eg
Quinazolinone derivativesMCF-7 (Breast)3.87 - 88.93 µM bue.edu.eg

Anti-inflammatory Activity

The quinazoline scaffold is also recognized for its anti-inflammatory properties, often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of inflammatory prostaglandins. derpharmachemica.com Research on 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives has explored this potential. derpharmachemica.com In one study, a series of these compounds were evaluated for their anti-inflammatory activity, with one derivative (compound 4) showing the highest potency with an IC₅₀ value of 1.772 µg/ml, which was comparable to the standard reference drug, diclofenac (B195802) sodium. derpharmachemica.com Structure-activity relationship (SAR) studies on quinazolines suggest that substitutions on the benzene ring can significantly influence anti-inflammatory effects. mdpi.com

Antimicrobial Activity

The antimicrobial potential of the quinazoline scaffold has been investigated, although the influence of a 7-methoxy substitution appears to be context-dependent and may be more effective in the closely related quinoline (B57606) scaffold. nih.govjst.go.jp

While research on 7-methoxyquinazoline itself is sparse, studies on related structures provide insight. A series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides, which feature a quinoline core instead of a quinazoline core, were screened for antibacterial activity. nih.gov One derivative, compound 3l, showed the highest effect against E. coli, with a minimum inhibitory concentration (MIC) of 7.812 µg/mL and an inhibition zone of 21 mm at a 0.1 mg/mL concentration. nih.gov Conversely, a study on 6-methoxyquinazoline (B1601038) derivatives found that the methoxy substituent resulted in the least antibacterial activity compared to derivatives with electron-withdrawing groups like chloro or nitro, suggesting that the electronic properties of the substituent are critical. jst.go.jp

Similar to its antibacterial action, the antifungal efficacy of the 7-methoxy group has been more clearly demonstrated in the quinoline scaffold. The same 7-methoxyquinoline (B23528) derivative (compound 3l) that was effective against bacteria also displayed the most potent activity against the fungal strain Candida albicans, with an MIC of 31.125 µg/mL and an inhibition zone of 18 mm. nih.gov In contrast, studies of 6-methoxyquinazoline derivatives showed that the presence of the methoxy group was less effective than other substituents for antifungal activity. jst.go.jp This suggests that while the quinazoline scaffold itself has recognized antifungal potential, a methoxy substitution at the 7-position may not be optimal for this specific activity within this particular heterocyclic system. jst.go.jpsemanticscholar.org

Compound DerivativeMicroorganismActivity (MIC)Reference
Compound 3l (7-methoxyquinoline derivative)Escherichia coli (Bacteria)7.812 µg/mL nih.gov
Compound 3l (7-methoxyquinoline derivative)Candida albicans (Fungus)31.125 µg/mL nih.gov

Antitubercular Activity

Derivatives of the 4-aminoquinazoline scaffold have been a subject of investigation in the search for new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.govnih.gov Research into 4-anilinoquinazoline derivatives has provided insights into the structure-activity relationships (SAR) governing their antimycobacterial potency.

Studies have shown that substitutions on the quinazoline ring are critical for activity. For instance, in a series of 4-anilinoquinazolines, modifications at the 7-position were found to significantly influence the compound's ability to inhibit Mtb growth. The introduction of a hydroxyl group at the 7-position (7-OH) led to a notable loss of antitubercular activity, indicating that the nature of the substituent at this specific location is a key determinant of efficacy. nih.gov This highlights the sensitivity of the biological activity to structural changes on the quinazoline core.

Conversely, other substitutions on the 4-position of the quinazoline ring have yielded potent compounds. One study reported that 4-(S-Butylthio)quinazoline was more active than the first-line antitubercular drug isoniazid (B1672263) against atypical strains of mycobacteria, demonstrating the therapeutic potential of the quinazoline scaffold. nih.gov

Table 1: Structure-Activity Relationship of Quinazoline Derivatives in Antitubercular Screening
Compound ClassSubstitutionObserved Effect on Antitubercular ActivityReference
4-Anilinoquinazoline7-OHSignificant loss of activity against Mtb. nih.gov
4-Thioquinazoline4-(S-Butylthio)Higher activity than isoniazid against atypical mycobacteria. nih.gov

Other Reported Biological Activities

The inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for managing the symptoms of Alzheimer's disease. researchgate.netnih.gov The quinazoline and quinazolinone scaffolds have emerged as important pharmacophores in the design of novel AChE inhibitors. researchgate.netnih.gov

A comprehensive review of literature indicates that various quinazoline derivatives show potential as modulators of cholinesterases. nih.gov Synthetic studies have produced novel quinazolinone-based compounds with promising anti-acetylcholinesterase activity. nih.gov The versatility of the quinazoline ring allows for structural modifications that can enhance binding to the active site of the AChE enzyme. The development of these compounds is part of a broader strategy to create multi-target drugs for complex neurodegenerative disorders. nih.govnih.gov

Table 2: Quinazoline Derivatives as Acetylcholinesterase Inhibitors
Derivative ClassBiological ContextSignificanceReference
Quinazolinone DerivativesAlzheimer's DiseaseDemonstrated promising in-vitro and in-vivo AChE inhibition. nih.gov
General Quinazoline DerivativesNeurodegenerative DiseasesThe scaffold is a key component in designing new CNS-active drugs targeting cholinesterases. researchgate.netnih.gov

The quinazoline framework is historically significant in the development of central nervous system agents, including anticonvulsants like methaqualone. nih.gov Modern research continues to build on this foundation, aiming to develop new quinazoline derivatives with improved anticonvulsant profiles and lower toxicity. mdpi.comnih.gov

A study focused on novel 7-substituted-4(3H)-quinazolinone derivatives reported significant findings. Several compounds from this series, featuring an amino group at the 7-position, demonstrated advanced anticonvulsant activity in preclinical screening models. nih.gov Notably, these compounds also exhibited lower neurotoxicity compared to reference drugs, suggesting a favorable therapeutic window. nih.gov

Further supporting the potential role of 7-position substitutions, research on a related fused heterocyclic system, 1,2,4-triazolo[4,3-a]quinolines, identified a 7-methoxy derivative as a highly potent anticonvulsant. tubitak.gov.trtubitak.gov.tr The compound, 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline, had an ED₅₀ value of 9.2 mg/kg in the maximal electroshock (MES) test, which was comparable to the established drug phenytoin. tubitak.gov.tr This finding underscores the potential contribution of a 7-methoxy group to anticonvulsant efficacy within a quinoline-based scaffold.

Table 3: Anticonvulsant Activity of 7-Substituted Quinazoline and Related Derivatives
Compound ClassKey Structural FeatureReported ActivityReference
7-Substituted-4(3H)-quinazolinones7-Amino derivatives (e.g., Compounds 3, 15, 16, 18, 19, 20)Showed advanced anticonvulsant activity with lower neurotoxicity than reference drugs. nih.gov
1,2,4-Triazolo[4,3-a]quinolines7-Methoxy derivativePotent activity in MES test (ED₅₀ = 9.2 mg/kg), comparable to phenytoin. tubitak.gov.tr

Monoamine oxidases (MAO-A and MAO-B) are key enzymes that regulate neurotransmitter levels in the brain. Their inhibition is a validated therapeutic strategy for depression and neurodegenerative conditions like Parkinson's disease. nih.gov Recent reviews have highlighted the progress in developing quinazoline derivatives as inhibitors of these enzymes, with a particular focus on MAO-B. researchgate.net

The quinazoline scaffold is considered a promising structure for designing new MAO inhibitors. nih.gov As part of a multi-target approach to complex CNS disorders such as Alzheimer's disease, quinazoline derivatives are being investigated for their ability to modulate MAO activity alongside other targets like cholinesterases. nih.gov This research indicates an active interest in the potential of the quinazoline core structure to yield effective and possibly selective MAO inhibitors.

Computational and Cheminformatics Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. ukaazpublications.com Studies on various derivatives of the 7-methoxyquinazoline-4-amine core have been performed to elucidate their interactions with several key protein targets, primarily protein kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govnih.gov

These docking simulations consistently show that the quinazoline (B50416) ring system acts as a crucial scaffold, often forming one or more hydrogen bonds with key residues in the hinge region of the kinase ATP-binding pocket. For instance, in many EGFR inhibitors, the N1 atom of the quinazoline core is observed to form a critical hydrogen bond with the backbone NH of a methionine residue (Met793). japsonline.com The 4-amino group and its substituents typically project into the deeper parts of the binding pocket, where they can form additional interactions. frontiersin.org

Substituents at the 7-position, such as the methoxy (B1213986) group in the parent compound, are directed towards the solvent-accessible region of the active site. nih.gov This position is a key vector for modification to improve properties like solubility and potency by forming additional interactions with nearby amino acid residues. japsonline.comnih.gov

Table 1: Molecular Docking Results for Selected Quinazoline Derivatives Targeting Various Proteins

Compound Series Target Protein Key Interacting Residues Predicted Binding Affinity (kcal/mol)
4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives EGFR (5GMP), c-Met (3LQ8) Met793 (EGFR), Met1160 (c-Met) Not specified
4-anilino-6-(furan-2-yl) quinazolines EGFR Met793 Not specified
4-alkoxyquinazoline derivatives VEGFR-2 (4ASE) Cys919, Asp1046 -9.67 to -7.54

This table presents a summary of findings from various molecular docking studies on derivatives of the quinazoline scaffold, highlighting the common protein targets and key interactions that determine binding affinity. nih.govjapsonline.comnih.govmdpi.com

Analysis of these ligand-protein interactions reveals that both hydrogen bonds and hydrophobic interactions are vital for the affinity of these inhibitors. benthamdirect.com The specific nature and geometry of these interactions, predicted through docking, guide the rational design of new analogues with improved target specificity and potency. nih.gov

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the nature of interactions over time. researchgate.net MD simulations are employed to study the dynamic behavior of quinazoline derivatives within the binding pocket of their target proteins. tandfonline.com

These simulations can confirm the stability of key interactions predicted by docking, such as the hydrogen bond between the quinazoline core and the hinge region of a kinase. benthamdirect.com By simulating the movement of atoms over a period, MD can reveal conformational changes in both the ligand and the protein upon binding, providing a more accurate picture of the binding event. nih.gov The stability of a ligand-protein complex during an MD simulation is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein atoms over time. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govresearchgate.net For quinazoline derivatives, 2D and 3D-QSAR models have been developed to predict their inhibitory activity against targets like EGFR. ijper.orgnih.govunar.ac.id

In these studies, various molecular descriptors—such as steric, electrostatic, hydrophobic, and hydrogen-bonding properties—are calculated for a set of related molecules. ijper.org These descriptors are then correlated with the experimentally determined biological activity (e.g., IC50 values) to build a predictive model.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. ijper.orgunar.ac.id These maps highlight regions around the aligned molecules where specific properties are predicted to either increase or decrease biological activity. For quinazoline-based EGFR inhibitors, these maps often indicate that:

Sterically favorable regions exist around the 4-anilino moiety, suggesting that bulky substituents may be beneficial. nih.gov

Electropositive or hydrogen-bond donor favorable regions are often located near the quinazoline core, corresponding to the hinge-binding interaction. ijper.org

Hydrophobic favorable regions may be identified deeper in the ATP binding pocket. benthamdirect.com

These QSAR models serve as valuable tools for predicting the activity of newly designed 7-methoxyquinazolin-4-amine derivatives before their synthesis, thereby prioritizing the most promising candidates for further development. nih.govnih.gov

Pharmacophore Modeling for Target Identification

Pharmacophore modeling involves identifying the essential 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model for a class of inhibitors, such as those based on the quinazoline scaffold, typically includes features like hydrogen-bond donors, hydrogen-bond acceptors, hydrophobic centers, and aromatic rings. researchgate.netmdpi.com

For quinazoline-based kinase inhibitors, a common pharmacophore model includes:

A hydrogen-bond acceptor feature corresponding to the N1 atom of the quinazoline ring.

An aromatic ring feature representing the quinazoline core itself.

A hydrophobic feature associated with the substituted aniline (B41778) group at the C4 position.

Additional features depending on the specific substitutions at other positions, like C6 or C7.

These models can be generated based on a set of known active ligands (ligand-based) or from the structure of the ligand-protein complex (structure-based). researchgate.net Once validated, these pharmacophore models are powerful tools for virtual screening of large chemical databases to identify novel compounds, potentially with different core scaffolds, that possess the necessary features for binding to the target of interest. mdpi.com This approach aids in the discovery of new chemical starting points for drug development.

In Silico ADME/Tox Predictions and Optimization

In the early stages of drug discovery, it is crucial to assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of potential drug candidates. nih.gov In silico models provide a rapid and cost-effective way to predict these properties, helping to identify and filter out compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. researchgate.netsemanticscholar.org

For derivatives of this compound, various computational tools and web servers are used to predict a range of ADME/Tox properties. ijper.org

Table 2: Common In Silico ADME/Tox Predictions for Drug Candidates

Property Category Predicted Parameter Significance
Absorption Human Intestinal Absorption (HIA) Predicts oral bioavailability.
Caco-2 Permeability In vitro model for intestinal absorption.
Distribution Blood-Brain Barrier (BBB) Penetration Important for CNS-targeting drugs.
Plasma Protein Binding (PPB) Affects the free concentration of the drug.
Metabolism Cytochrome P450 (CYP) Inhibition Predicts potential for drug-drug interactions.
Excretion Total Clearance Indicates the rate of removal from the body.
Toxicity AMES Mutagenicity Predicts potential to cause genetic mutations.
Hepatotoxicity Predicts potential for liver damage.
hERG Inhibition Predicts potential for cardiotoxicity.

| Physicochemical | Lipinski's Rule of Five | Assesses drug-likeness for oral bioavailability. |

This table outlines key ADME/Tox parameters that are commonly evaluated using in silico methods to profile potential drug candidates and guide their optimization. nih.govresearchgate.net

By calculating these properties for virtual or newly synthesized compounds, chemists can modify the this compound scaffold to improve its drug-like properties. For example, if a derivative is predicted to have high hERG inhibition risk, modifications can be made to mitigate this liability while retaining its primary activity.

Database Mining and Cheminformatics Approaches

Cheminformatics and database mining are essential for leveraging the vast amount of existing chemical and biological data. Public and commercial databases (e.g., PubChem, ChEMBL, SciFinder) are mined to find information on known compounds with the this compound core or related structures. nih.gov

These approaches can be used to:

Identify known biological targets: Searching for the scaffold can reveal previously reported biological activities, helping to identify potential new applications or off-target effects. nih.gov

Gather data for QSAR models: Large datasets of quinazoline derivatives and their activities can be extracted to build and validate robust QSAR models. nih.gov

Analyze structure-activity relationships (SAR): By systematically analyzing the reported activities of various substituted quinazolines, general SAR trends can be identified to guide new designs. mdpi.com

Select compounds for screening: Virtual libraries of compounds containing the quinazoline scaffold can be created and filtered based on predicted properties before being subjected to more computationally intensive screening methods like docking.

These data-driven approaches complement the physics-based methods of docking and MD simulations, providing a comprehensive computational strategy for the discovery and development of drugs based on the this compound structure.

Preclinical Studies and Translational Research

In Vitro Efficacy Assessments in Cell-Based Assays

A series of 6-aryloxyl substituted quinazoline (B50416) derivatives, which share the 7-methoxyquinazolin-4-amine core, were assessed for their antitumor activities against human gastric cancer (N87) and non-small-cell lung cancer (H1975, A549) cell lines using the MTT assay. nih.gov One of the most promising compounds from this series demonstrated potent antitumoral activities with IC₅₀ values in the nanomolar range for N87 and H1975 cells. nih.gov

Another study focused on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives, which were evaluated for their cytotoxic potential against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway, such as HCT116 (colon cancer) and HepG2 (liver cancer), using the sulforhodamine B assay. acs.org The most potent of these compounds exhibited IC₅₀ values comparable to the established drug imatinib (B729) mesylate. acs.org Further investigations into the mechanism of action revealed that the lead compound from this series could induce apoptosis and inhibit cell migration in both HCT116 and HepG2 cell lines. acs.org

Additionally, certain 4-anilinoquinazoline (B1210976) derivatives have been investigated for their anti-tubercular activity, demonstrating the broader therapeutic potential of this chemical class beyond oncology. nih.gov

Interactive Data Table: In Vitro Antiproliferative Activity of Selected this compound Derivatives

Compound ClassCell LineAssay TypeKey Findings
6-Aryloxyl Substituted QuinazolinesN87 (Gastric Cancer)MTTPotent antitumoral activity (IC₅₀ = 6.3 nM for the most promising compound) nih.gov
H1975 (NSCLC)MTTPotent antitumoral activity (IC₅₀ = 7.5 nM for the most promising compound) nih.gov
A549 (NSCLC)MTTLess potent activity (IC₅₀ = 29.9 µM for the most promising compound) nih.gov
4,7-Disubstituted 8-MethoxyquinazolinesHCT116 (Colon Cancer)Sulforhodamine BCytotoxic potencies comparable to imatinib mesylate (IC₅₀ ranged from 5.64 ± 0.68 to 23.18 ±0.45 μM) acs.org
HepG2 (Liver Cancer)Sulforhodamine BCytotoxic potencies comparable to imatinib mesylate acs.org

In Vivo Efficacy Studies in Animal Models

Specific in vivo efficacy studies for this compound have not been reported in the available literature. However, preclinical assessments of its derivatives in animal models of cancer have been documented.

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a standard method for evaluating the in vivo anticancer activity of novel compounds.

One study reported that a derivative of this compound, specifically a compound with a macrocyclic polyamine incorporated into the 4-anilinoquinazoline scaffold, demonstrated significant antitumor activity in a mouse xenograft model using A549 (non-small cell lung cancer) cells. researchgate.net This compound, identified as a potent dual inhibitor of EGFR and HER2, showed a tumor growth inhibition value of 44.2%. researchgate.net

In another example, a 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate (B1210297) derivative was assessed in xenograft models of glioblastoma, where it led to a significant reduction in tumor size compared to control groups.

These studies highlight that with appropriate chemical modifications, the this compound scaffold can be developed into compounds with significant in vivo antitumor efficacy.

Pharmacokinetic and Pharmacodynamic Profiling in Animal Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound, as well as its effect on the body over time. While no specific PK/PD data for this compound is available, studies on its derivatives provide some insights.

For a series of N²,N⁴-disubstituted quinazoline-2,4-diamines investigated for antileishmanial activity, pharmacokinetic studies were conducted in mice. acs.org After oral administration, these compounds were absorbed from the gastrointestinal tract. acs.org

In the context of anticancer agents, a patent for a series of aminoquinazoline derivatives mentioned that the disclosed compounds generally exhibited high clearance values in studies with liver microsomes from animals and humans. google.com Another study noted that certain derivatives of 7-benzyl-N-substituted-pyrrolo[3,2-d]pyrimidin-4-amines, which are structurally related, were designed to have improved pharmacokinetic properties such as high bioavailability. google.com

Toxicology and Safety Pharmacology Assessments

Detailed toxicology and safety pharmacology profiles for this compound are not available in the public domain. However, preliminary toxicity data for some of its derivatives can be found.

For a series of N²,N⁴-disubstituted quinazoline-2,4-diamines, cytotoxicity was evaluated against the J774A.1 mouse macrophage cell line. acs.org Many of the tested compounds exhibited an EC₅₀ of 20 μM or higher, and some derivatives were significantly less toxic than the initial reference compound. acs.org

In another study, a series of 4-anilinoquinoline/quinazoline derivatives developed for anti-tubercular activity were counter-screened against the WS-1 human skin fibroblast cell line, with most compounds showing limited toxicity. nih.gov A safety data sheet for this compound indicates it as acute toxicity, oral (Category 4). chemscene.com

These limited findings suggest that while the quinazoline core is a viable scaffold for drug development, careful toxicological assessment of each specific derivative is necessary.

Biomarker Identification and Validation for Therapeutic Response

For a targeted therapy, identifying biomarkers is crucial for predicting which patient populations are most likely to respond. For derivatives of this compound, which are often designed as kinase inhibitors, the primary biomarkers are related to the molecular targets of these compounds.

Many quinazoline derivatives are developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. arabjchem.org Consequently, the expression and mutation status of EGFR are key biomarkers. For instance, non-small cell lung cancers with activating mutations in EGFR are often sensitive to EGFR inhibitors. nih.gov

In a study of 4,7-disubstituted 8-methoxyquinazoline derivatives, the compounds were designed to target the β-catenin/TCF4 signaling pathway. acs.org Mechanistic studies showed that the lead compound downregulated this pathway, as evidenced by reduced luciferase activity in a reporter assay and decreased expression of β-catenin, TCF4, and downstream target genes like c-MYC and Cyclin D1. ambeed.com In this context, the activation status of the Wnt/β-catenin pathway could serve as a predictive biomarker for the efficacy of these specific derivatives.

Analytical Methodologies for 7 Methoxyquinazolin 4 Amine and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the structural analysis of quinazoline (B50416) derivatives, providing detailed information about their atomic and molecular composition. europa.eu Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely used. europa.eubibliotekanauki.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 7-methoxyquinazolin-4-amine derivatives. europa.euresearchgate.net By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), chemists can map the molecular skeleton and determine the precise arrangement of atoms.

In ¹H NMR spectroscopy, the chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of each proton. For instance, the methoxy (B1213986) group (-OCH₃) protons in 7-methoxyquinazoline (B158907) derivatives typically appear as a singlet in a specific region of the spectrum. rsc.orgnih.gov The protons on the quinazoline ring system and any substituents will have characteristic chemical shifts and coupling patterns (e.g., singlets, doublets, triplets) that reveal their connectivity. rsc.orgmdpi.com For example, in the ¹H NMR spectrum of 7-methoxy-2-phenylquinazolin-4(3H)-one, the methoxy protons appear as a singlet at 3.99 ppm, while aromatic protons are observed as multiplets and doublets at higher chemical shifts (7.17-8.25 ppm). rsc.org

¹³C NMR spectroscopy provides complementary information about the carbon framework of the molecule. aocs.org Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. The carbon of the methoxy group in 7-methoxyquinazoline derivatives, for example, is typically observed around 55 ppm. rsc.org Aromatic and heterocyclic carbons resonate at lower fields (higher ppm values). rsc.orgmdpi.com

The following table provides representative NMR data for derivatives of 7-methoxyquinazoline.

Table 1: Example ¹H and ¹³C NMR Data for 7-Methoxyquinazoline Derivatives

CompoundTechniqueSolventCharacteristic Signals (δ, ppm)Source
7-Methoxy-2-isopropylquinazolin-4(3H)-one¹H NMRCDCl₃8.19 (d, 1H, Quinazoline H), 7.11 (d, 1H, Quinazoline H), 7.03 (dd, 1H, Quinazoline H), 3.93 (s, 3H, -OCH₃), 3.10-3.02 (m, 1H, CH), 1.45 (d, 6H, CH₃) rsc.org
7-Methoxy-2-isopropylquinazolin-4(3H)-one¹³C NMRCDCl₃164.9, 164.0, 162.0, 151.9, 127.7, 116.7, 114.2, 107.8, 55.7 (-OCH₃), 34.9, 20.4 rsc.org
N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine¹H NMRDMSO-d₆Quinazoline protons (singlets), p-methoxybenzyl group (singlets at 4.30 and 3.72 ppm; doublets at 7.33 and 6.88 ppm) mdpi.com
N⁴-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine¹³C NMRDMSO-d₆Methoxy carbon at 55.1 ppm, methylene (B1212753) carbon at 35.5 ppm mdpi.com
4N-(3-Chlorophenyl)-7-(3-(4-morpholinyl)propoxy)-8-methoxyquinazolin-4-amine¹H NMRNot Specified8.79 (s, 1H, NH), 7.92-7.12 (m, 7H, ArH), 4.27-4.25 (t, 2H, CH₂), 4.03 (s, 3H, O-CH₃) nih.gov

Mass Spectrometry (MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). uni.lu High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a newly synthesized 7-methoxyquinazoline derivative. rsc.org For example, the calculated m/z for the protonated molecule [M+H]⁺ of 7-methoxy-2-phenylquinazolin-4(3H)-one is 253.0972, which closely matches the experimentally found value of 253.0976. rsc.org

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), provides structural information through fragmentation analysis. nih.govresearchgate.net In this technique, a specific ion (the parent ion) is selected, fragmented, and the resulting daughter ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to identify and distinguish between isomers. The quantitative analysis of these compounds in biological matrices is often performed using LC-MS/MS in the multiple-reaction-monitoring (MRM) mode for high sensitivity and selectivity. nih.govnih.gov

Table 2: Mass Spectrometry Data for 7-Methoxyquinazoline and its Derivatives

CompoundTechniqueIonizationMeasured m/zAdductSource
This compoundPredicted MSNot Applicable176.08183[M+H]⁺ uni.lu
This compoundPredicted MSNot Applicable198.06377[M+Na]⁺ uni.lu
7-Methoxy-2-phenylquinazolin-4(3H)-oneHRMSESI253.0976[M+H]⁺ rsc.org
2-Isopropyl-7-methoxyquinazolin-4(3H)-oneHRMSESI219.1130[M+H]⁺ rsc.org
4N-(3-Chlorophenyl)-7-(3-(4-morpholinyl)propoxy)-8-methoxyquinazolin-4-amineMSNot Specified429.15[M]⁺ nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum. youtube.com Each type of bond (e.g., N-H, C=O, C-O, C-H) has a characteristic absorption range. masterorganicchemistry.comlibretexts.org

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibrations of the amine group typically appear in the region of 3300-3500 cm⁻¹. libretexts.orgspectroscopyonline.com A primary amine (-NH₂) will show two bands, while a secondary amine (-NH-) shows one, which is typically sharper than an O-H band. libretexts.orgspectroscopyonline.com The C-O stretching of the methoxy group results in absorptions in the fingerprint region. mdpi.com If the quinazoline ring is part of a quinazolinone structure, a strong C=O (carbonyl) stretching band will be observed around 1630-1780 cm⁻¹. masterorganicchemistry.com

Table 3: Characteristic IR Absorption Frequencies for 7-Methoxyquinazoline Derivatives

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Source
Amine (N-H)Stretch3300 - 3500 libretexts.org
Amine (N-H)Wag (out-of-plane bend)700 - 750 (secondary amines) spectroscopyonline.com
Aromatic C-HStretch3000 - 3100 libretexts.org
Alkane C-HStretch2850 - 2960 libretexts.org
Carbonyl (C=O) in AmideStretch1630 - 1690 masterorganicchemistry.com
Ether (Ar-O-CH₃)Stretch1200 - 1275 mdpi.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound and its derivatives, liquid chromatography is particularly prevalent.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of this compound derivatives. vwr.com The separation is based on the differential partitioning of the analytes between a stationary phase (packed in a column) and a mobile phase (a solvent mixture). By monitoring the column effluent with a suitable detector (e.g., UV-Vis), a chromatogram is obtained where each peak corresponds to a different compound. The retention time is a characteristic property of a compound under specific chromatographic conditions, and the peak area is proportional to its concentration. This method is crucial for quality control during and after the synthesis of these compounds. vwr.combldpharm.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.gov This hyphenated technique is invaluable for analyzing complex mixtures and identifying unknown compounds. researchgate.net After the components of a sample are separated on the HPLC column, they are introduced directly into the mass spectrometer. LC-MS can provide the molecular weight of each separated component and, with MS/MS capabilities, can also yield structural information from fragmentation patterns. researchgate.net This technique has been applied to the analysis of various quinazoline derivatives, often for pharmacokinetic studies or for optimizing reaction conditions during synthesis. researchgate.netnih.govamazonaws.com The method involves specific instrument parameters, including the type of column, ionization mode, and scan settings, which are optimized for the analytes of interest. nih.goveurl-pesticides.eu

Purity and Stability Assessment Methods

The evaluation of purity and stability is a critical component of the analytical profile for any chemical compound. For this compound and its analogues, these assessments ensure that the compound is free from significant levels of impurities and does not degrade under specified conditions, which could otherwise lead to erroneous experimental results.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both purity determination and stability assessment of quinazoline derivatives. Stability-indicating HPLC methods are specifically developed and validated to separate the parent compound from any potential degradation products that may form under various stress conditions. semanticscholar.orgresearchgate.net These methods are essential for understanding the intrinsic stability of the molecule and for establishing appropriate storage and handling conditions.

Forced degradation studies are a key part of this process, where the compound is exposed to harsh conditions to accelerate its decomposition. These studies typically include exposure to acidic and alkaline hydrolysis, oxidation, heat (thermolysis), and light (photolysis). rjsvd.comnih.govnih.gov The results of these studies help to identify potential degradation pathways and validate the specificity of the analytical method.

In addition to HPLC, other chromatographic techniques like Thin-Layer Chromatography (TLC) are often used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks. nih.gov Spectroscopic methods, including UV-Vis and Fourier-Transform Infrared (FTIR) spectroscopy, can also provide valuable information regarding the stability of these compounds in different solvents and under various environmental factors. nih.govmdpi.com

Detailed Research Findings

Research on quinazoline derivatives has established robust analytical protocols. For instance, a study on 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3H)-one demonstrated its stability under thermal and photolytic stress but highlighted its susceptibility to hydrolysis in an alkaline medium. rjsvd.com Another study on different quinazoline derivatives determined their stability in a 0.2% DMSO medium for up to 96 hours using a validated RP-HPLC method. researchgate.net

While a specific, detailed stability-indicating HPLC method for this compound is not extensively published, the methodologies applied to structurally similar compounds provide a clear blueprint. For example, a validated stability-indicating RP-HPLC method was developed for 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one (TAZQ), a related quinazoline derivative. semanticscholar.orgresearchgate.net This method utilized a C18 column with a mobile phase of methanol (B129727) and water, and the eluent was monitored at 254 nm. semanticscholar.orgresearchgate.net The study showed significant degradation under alkaline conditions, with negligible degradation under acidic, oxidative, thermal, and photolytic stress. semanticscholar.orgresearchgate.net

The following tables illustrate the typical parameters and results from such a stability-indicating HPLC method, which would be analogous for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for Purity and Stability Analysis

ParameterValue
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (80:20 v/v)
Flow Rate 0.9 mL/min
Detection Wavelength 254 nm
Temperature Ambient
Injection Volume 20 µL
Retention Time (Parent) ~3.9 min
Data is representative and based on methodologies for similar quinazoline derivatives. semanticscholar.orgresearchgate.net

Table 2: Representative Forced Degradation Study Results for a Quinazoline Derivative

Stress ConditionReagent/ConditionDurationDegradation (%)
Acid Hydrolysis 0.1 M HCl24 hNegligible
Alkaline Hydrolysis 0.1 M NaOH4 h~19.85%
Oxidative Degradation 3% H₂O₂24 hNegligible
Thermal Degradation 80°C48 hNegligible
Photolytic Degradation UV Light (254 nm)48 hNegligible
Data is illustrative and based on findings for a structurally related compound, TAZQ. semanticscholar.orgresearchgate.net The method effectively separated the parent compound from degradation products, confirming its stability-indicating nature. semanticscholar.orgresearchgate.net

The validation of these analytical methods is performed according to established guidelines, ensuring they are linear, accurate, precise, robust, and sensitive, with defined limits of detection (LOD) and quantitation (LOQ). nih.govnih.govresearchgate.net

Future Directions and Research Perspectives

Design of Novel 7-Methoxyquinazolin-4-amine Analogues with Enhanced Potency and Selectivity

For instance, a structure-based drug design approach was employed to develop novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as potential inhibitors of the β-catenin/TCF4 protein-protein interaction, a key pathway in several cancers. nih.gov This involved synthesizing a series of compounds and evaluating their cytotoxic effects, leading to the identification of a lead molecule with significant potency against colon, hepatocellular, and gallbladder cancer cells. nih.gov Similarly, the design of novel 4-anilinoquinazoline (B1210976) derivatives with different substituents at the C-7 position has been explored to create potent anticancer agents that dually inhibit both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). semanticscholar.org

Future research will likely focus on:

Exploiting Subtle Differences in Target Proteins: Guided by X-ray crystallography, researchers can design inhibitors that exploit minor differences between the ATP-binding pockets of target kinases and other related proteins, thereby enhancing selectivity. acs.org For example, incorporating a (R)-methyl group on a piperazine (B1678402) ring of a quinazoline (B50416) derivative led to a significant improvement in selectivity for p21-Activated Kinase 4 (PAK4) over PAK1. acs.org

Optimizing Hinge-Binding Motifs: The interaction with the "hinge" region of a kinase is critical for inhibitory activity. Replacing nonclassical C-H hydrogen bonds with classical N-H hydrogen bonds by switching from an imidazole (B134444) to a pyrazole (B372694) motif has been shown to dramatically improve the inhibitory activity of PAK4 inhibitors. acs.org

Structure-Activity Relationship (SAR) Expansion: Comprehensive SAR studies will continue to be essential. For example, in one series of quinoxaline (B1680401) derivatives (a related heterocyclic system), it was found that specific methoxy- and amine-based electron-donating groups at certain positions increased anticancer activity, while others decreased it. mdpi.com Similar systematic explorations for this compound analogues will be vital.

Table 1: Examples of 7-Methoxyquinazoline (B158907) Analogues and Their Biological Activity
Compound Name/CodeModification on Quinazoline CoreTarget/ActivityReported Potency (IC50/Ki)Reference
Compound 18B4N-(3-Ethynylphenyl)-8-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]quinazolin-4-amineCytotoxicity in HCT116 cells (colon cancer)IC50 = 8.50 ± 1.44 μM nih.gov
Compound 8aN-(3-bromophenyl)-6-methoxy-7-(2-morpholinoethoxy)quinazolin-4-amineAntiproliferative activity against A431 cellsIC50 = 1.78 µM semanticscholar.orgresearchgate.net
Compound 3dA quinazoline derivative designed as an ALK5 inhibitorALK5 Inhibition- nih.gov
Compound 316-chloro-N-((3R)-1-(1H-pyrazol-3-yl)piperidin-3-yl)-4-((3R)-3-methylpiperazin-1-yl)quinazoline-2-carboxamidePAK4 InhibitionKi = 0.005 μM acs.org

Exploration of New Therapeutic Indications Beyond Current Applications

While the primary focus for quinazoline derivatives has been oncology, the inherent versatility of the scaffold allows for its exploration in a wide range of other diseases. mdpi.com The future holds significant potential for repurposing or developing novel this compound derivatives for non-cancer indications.

Anti-inflammatory Agents: Certain quinazoline derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. derpharmachemica.com A series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were synthesized and evaluated for their anti-inflammatory potential, with some compounds showing significant activity. derpharmachemica.com This suggests that analogues of this compound could be developed as novel non-steroidal anti-inflammatory drugs (NSAIDs). derpharmachemica.com

Anticonvulsant Activity: The quinazolinone core structure has been a subject of interest for its anticonvulsant effects. nih.gov Studies on 2,3,8-trisubstituted-4(3H)-quinazoline derivatives showed activity against both electrically and chemically induced seizures. nih.gov SAR studies indicated that specific substitutions, such as a chlorine atom at certain positions, favored anticonvulsant activity. nih.gov This opens an avenue for designing this compound analogues for neurological disorders.

Antimicrobial Agents: The quinazoline scaffold has been incorporated into molecules tested for antibacterial and antifungal activities. mdpi.com For example, quinazoline derivatives featuring a 1,2,4-triazole (B32235) thioether moiety have shown potent inhibition against several Gram-negative phytopathogenic bacteria. mdpi.com This points to the potential for developing new antibiotics based on the this compound structure to combat resistant bacterial strains.

Opioid Receptor Modulation: Research has led to the identification of 4-aminoquinazoline derivatives as highly potent antagonists for the opioid receptor like-1 (ORL1), with high selectivity over other opioid receptors. nih.gov This indicates a potential therapeutic application in pain management or related neurological conditions.

Development of Combination Therapies Involving this compound Derivatives

The complexity of diseases like cancer often necessitates attacking multiple biological pathways simultaneously. nih.gov Combination therapy has become a standard of care in many areas, and future research will increasingly focus on integrating this compound derivatives into such regimens. nih.gov The rationale is that combining drugs can lead to synergistic effects, overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity. nih.gov

Future directions in this area include:

Synergistic Combinations with Chemotherapy: Quinazoline-based EGFR inhibitors are already being explored in combination with traditional chemotherapy. For instance, afatinib (B358) has shown clinical activity in lung cancer patients when combined with paclitaxel. researchgate.net Future studies could systematically screen for synergistic interactions between novel this compound analogues and a wide array of cytotoxic agents.

Combining with Other Targeted Agents: A promising strategy involves combining two or more targeted drugs that inhibit different signaling pathways. For example, a this compound derivative targeting EGFR could be combined with an inhibitor of the PI3K/AKT/mTOR pathway or a cell cycle inhibitor to produce a more durable anti-cancer response.

Overcoming Resistance: Combination therapy is a key strategy for overcoming acquired resistance to targeted therapies. If a tumor develops resistance to a this compound-based EGFR inhibitor, for example, combining it with a drug that targets the resistance mechanism (such as a MET inhibitor) could restore efficacy.

Advanced Delivery Systems and Formulation Strategies

The therapeutic success of a potent molecule can be limited by poor solubility, low bioavailability, or rapid metabolism. Advanced delivery systems offer a promising avenue to overcome these pharmacokinetic challenges for this compound derivatives. The use of nanotechnology, in particular, is poised to revolutionize how these compounds are formulated and delivered.

Future research will likely investigate:

Nanoparticle-Based Delivery: Encapsulating this compound analogues into nanoparticles can improve their solubility, protect them from degradation, and enable targeted delivery to diseased tissues. Magnetically separable nanoparticles have gained attention as they can act as catalysts in the synthesis of quinazoline derivatives and are easily recovered, which is beneficial for greener chemical processes. researchgate.net

Mesoporous Silica (B1680970) Nanocomposites: Materials such as SBA-15, which are mesoporous silica structures, can be functionalized and used as carriers for drug molecules. nih.gov These systems can be designed to control the release of the drug, improving its therapeutic window.

Polymer-Supported Formulations: Attaching the drug molecules to polymer backbones can improve their pharmacokinetic profiles. For example, superparamagnetic nanoparticles coated with polyurethanes have been used as highly efficient and reusable catalysts in the synthesis of quinazoline derivatives. researchgate.net Similar principles can be applied to create advanced drug delivery vehicles.

Deepening Understanding of Molecular Mechanisms and Off-Target Effects

A thorough understanding of a drug's mechanism of action is fundamental to its clinical success and safety. While many this compound derivatives are designed with a specific target in mind, their ultimate biological effect is a combination of on-target activity and often-unidentified off-target interactions.

Future research must prioritize:

Mechanistic Studies: Detailed molecular studies are needed to confirm how lead compounds interact with their intended targets and modulate downstream signaling pathways. For example, mechanistic studies on one quinazoline derivative confirmed that it downregulated the β-catenin/TCF4 signaling pathway by reducing the protein expression of β-catenin and TCF4 and the mRNA levels of their target genes. nih.gov

Genetic Target Validation: The actual target of a drug in a cell is not always the one it was designed for. It is crucial to move beyond reliance on RNAi and use more stringent genetic techniques like CRISPR/Cas9 to validate drug targets. nih.gov Studies have shown that for some cancer drugs, knocking out the putative protein target did not affect the drug's ability to kill cancer cells, indicating that the drug's efficacy was due to off-target effects. nih.gov

Systematic Off-Target Profiling: Unbiased screening methods, such as proteomic or chemical genetic approaches, should be used to identify all the proteins a drug candidate interacts with inside the cell. This can help predict potential side effects and may also reveal new therapeutic opportunities if an off-target effect is found to be beneficial. Understanding these off-target effects is critical, as they can be a common mechanism of action for drugs in clinical trials. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to transform the process of drug discovery and development. These computational tools can analyze vast datasets to identify new drug targets, design novel molecules, and predict their properties, significantly accelerating the research pipeline for this compound derivatives.

Key applications in future research include:

Predictive Modeling (QSAR): Quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogues before they are synthesized. jchemlett.com By using molecular descriptors, these models can establish a statistical relationship between a molecule's structure and its potency, guiding chemists to design more effective compounds. jchemlett.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to bind to a specific biological target. These models can learn the underlying rules of chemical structure and bonding to propose novel this compound analogues with high predicted affinity and selectivity.

Virtual Screening: AI algorithms can rapidly screen massive virtual libraries of chemical compounds to identify those most likely to be active against a chosen target. This allows researchers to focus their synthetic and testing efforts on the most promising candidates, saving time and resources.

ADME/Toxicity Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion (ADME), and toxicity of a compound early in the discovery process is crucial. Machine learning models trained on existing experimental data can predict these properties for novel this compound analogues, helping to identify candidates with favorable drug-like properties and reducing late-stage failures.

Q & A

Q. How can degradation pathways of this compound derivatives be assessed under stress conditions?

  • Methodological Answer : Perform accelerated stability studies:
  • Thermal stress : 40–60°C for 14 days.
  • Oxidative stress : 3% H2O2 for 48 hours.
  • Photolysis : Expose to UV light (ICH Q1B guidelines).
    Analyze degradation products via LC-MS/MS and compare to control samples.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.